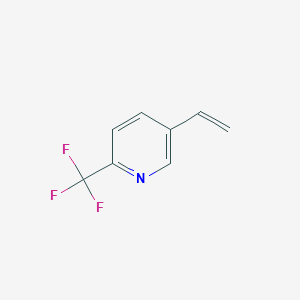

2-(Trifluoromethyl)-5-vinylpyridine

Description

Properties

IUPAC Name |

5-ethenyl-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N/c1-2-6-3-4-7(12-5-6)8(9,10)11/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHPVJCBRPRENO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CN=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10726209 | |

| Record name | 5-Ethenyl-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133879-76-1 | |

| Record name | 5-Ethenyl-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Precursor Chemistry of 2 Trifluoromethyl 5 Vinylpyridine

Cross-Coupling Strategies for Vinyl Group Introduction

The introduction of a vinyl group at the C-5 position of the 2-(trifluoromethyl)pyridine (B1195222) core is a key synthetic step. This is most effectively accomplished using palladium-catalyzed cross-coupling reactions, which are known for their high efficiency and functional group tolerance.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds. youtube.com It involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. youtube.com For the synthesis of 2-(trifluoromethyl)-5-vinylpyridine, this typically involves coupling a vinylboron species with a halogenated 2-(trifluoromethyl)pyridine.

The primary precursors for this synthesis are a halogenated 2-(trifluoromethyl)pyridine and a vinylboron reagent. The most common halogenated precursors are 5-bromo-2-(trifluoromethyl)pyridine (B1273635) and 5-iodo-2-(trifluoromethyl)pyridine (B1388482) due to their commercial availability and reactivity in palladium-catalyzed reactions.

As for the vinylating agent, potassium vinyltrifluoroborate is frequently employed. It is an air- and moisture-stable solid that is easy to handle, making it a practical choice for large-scale synthesis. nih.gov Other vinylboron reagents, such as vinylboronic acid and its esters (e.g., pinacol (B44631) ester), can also be utilized. nih.gov

The choice of the palladium catalyst and the associated ligand is crucial for the success of the Suzuki-Miyaura coupling. A common and effective catalyst is Dichlorobis(triphenylphosphine)palladium(II) (PdCl2(PPh3)2). The ligands play a critical role in stabilizing the palladium center and facilitating the catalytic cycle. Electron-rich and bulky phosphine (B1218219) ligands, such as SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), have been shown to be highly effective, allowing for lower catalyst loadings and reactions at room temperature for aryl chlorides. nih.gov The selection of the ligand can significantly influence the reaction's efficiency and yield. rsc.org

Optimizing reaction conditions is key to maximizing the yield and purity of this compound. Important parameters include the choice of base, solvent, and temperature. Inorganic bases like potassium carbonate (K2CO3) and potassium phosphate (B84403) (K3PO4) are commonly used to activate the organoboron reagent. researchgate.netnih.gov

The solvent system often consists of a mixture of an organic solvent and water. For instance, a 1:1 mixture of dimethylformamide (DMF) and water has been found to be effective. researchgate.net The temperature is another critical factor, with studies showing that a temperature of around 70°C can provide optimal results. researchgate.net Running the reaction at room temperature is possible but may lead to lower yields. researchgate.net

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

| Entry | Precursor | Vinylating Agent | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 5-bromo-2-(trifluoromethyl)pyridine | Potassium vinyltrifluoroborate | Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 100 | High |

| 2 | 5-iodo-2-(trifluoromethyl)pyridine | Vinylboronic acid pinacol ester | PdCl2(dppf) | dppf | K2CO3 | Dioxane/H2O | 80 | Moderate-High |

| 3 | 5-bromo-2-(trifluoromethyl)pyridine | Potassium vinyltrifluoroborate | PdCl2(PPh3)2 | PPh3 | Na2CO3 | DMF/H2O | 70 | High |

This table is a representative summary based on typical conditions reported in the literature and is for illustrative purposes.

In the synthesis of this compound, regioselectivity is generally not a major concern as the coupling occurs specifically at the halogenated position (C-5). The primary focus of optimization studies is to maximize the reaction yield. Research has shown that careful selection of the catalyst, ligand, base, and solvent, along with precise temperature control, can lead to high yields of the desired product. researchgate.net Automated systems using microfluidics have also been employed to rapidly screen various parameters and identify optimal conditions for Suzuki-Miyaura couplings. rsc.org

Wittig and Related Olefination Reactions

The Wittig reaction and its variations, such as the Horner-Wadsworth-Emmons (HWE) reaction, offer an alternative route to introduce the vinyl group. mnstate.eduthieme-connect.de These reactions involve the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. masterorganicchemistry.compressbooks.publibretexts.org

For the synthesis of this compound, this would typically start with 5-formyl-2-(trifluoromethyl)pyridine. This aldehyde is then reacted with a methyl-substituted phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), which can be generated in situ from methyltriphenylphosphonium (B96628) bromide and a strong base like butyllithium. mnstate.edu

The driving force for the Wittig reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. pressbooks.pub A key advantage of the Wittig reaction is that the position of the newly formed double bond is unambiguously determined. libretexts.org

The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, uses a phosphonate (B1237965) ester instead of a phosphonium (B103445) salt. This often leads to the preferential formation of the (E)-alkene and uses a milder base.

Table 2: Comparison of Wittig and Suzuki-Miyaura Methodologies

| Feature | Suzuki-Miyaura Coupling | Wittig Reaction |

|---|---|---|

| Starting Materials | Halogenated pyridine (B92270), vinylboron reagent | Formylpyridine, phosphonium salt/phosphonate ester |

| Key Reagents | Palladium catalyst, base | Strong base (for ylide formation) |

| Byproducts | Boron salts | Triphenylphosphine oxide |

| Stereoselectivity | Not applicable for terminal vinyl group | Can be an issue for substituted alkenes |

| Functional Group Tolerance | Generally very high | Good, but sensitive to strong bases |

Trifluoromethyl Group Installation Approaches

An alternative strategy involves starting with a pyridine derivative that already contains the vinyl group and subsequently introducing the trifluoromethyl (CF₃) group. This approach relies on C-H functionalization, a modern and highly sought-after transformation in synthetic chemistry.

This synthetic route would begin with 5-vinylpyridine as the substrate. The challenge then becomes the selective installation of a CF₃ group at the C-2 position of the pyridine ring. Radical trifluoromethylation reactions, often initiated by photochemistry, are a primary method for this type of transformation. chemistryviews.org

Recent advances have led to several photochemical methods for the direct trifluoromethylation of heteroarenes. These methods typically involve the generation of trifluoromethyl radicals (•CF₃) from an inexpensive and readily available source. nih.gov

One prominent method uses trifluoroacetic anhydride (B1165640) (TFAA) in concert with a pyridine N-oxide derivative under photochemical conditions. nih.gov The process is believed to proceed via the formation of an electron donor-acceptor complex that, upon irradiation with light, facilitates the decarboxylation of the trifluoroacetate (B77799) to generate the •CF₃ radical. Another approach utilizes sodium triflinate (CF₃SO₂Na) as the CF₃ source, with photoexcited aliphatic ketones like acetone (B3395972) acting as low-cost radical initiators. acs.org These reactions can be effective for a range of aromatic and heteroaromatic substrates.

Table 2: Photochemical Trifluoromethylation Methods

| CF₃ Source | Initiator/Catalyst | Conditions | Reference |

|---|---|---|---|

| Trifluoroacetic Anhydride (TFAA) | Pyridine N-Oxide | Photochemical (Visible Light) | nih.gov |

| Sodium Triflinate (CF₃SO₂Na) | Acetone / Diacetyl | Photochemical (UV or Visible Light) | acs.org |

While direct C-H trifluoromethylation is an attractive and atom-economical strategy, it presents significant challenges when applied to a substrate like 5-vinylpyridine.

Regioselectivity : Radical attacks on the pyridine ring are often difficult to control. While functionalization at the C2 and C4 positions is common for nucleophilic additions, radical reactions can produce a mixture of isomers (2-, 3-, and 4-trifluoromethylated products), diminishing the yield of the desired 2-(trifluoromethyl) isomer. chemistryviews.org Achieving high regioselectivity in radical C-H functionalization of pyridines remains a formidable challenge.

Side Reactions at the Vinyl Group : The vinyl group is highly susceptible to radical addition. The •CF₃ radicals generated in the reaction mixture can add across the double bond of the vinyl group instead of substituting a hydrogen on the pyridine ring. Furthermore, the radical conditions can initiate the polymerization of 5-vinylpyridine, leading to the formation of unwanted oligomeric or polymeric byproducts and consuming the starting material. This represents a critical and highly probable side reaction that complicates this synthetic approach.

Chlorine/Fluorine Exchange Mechanisms

A prevalent method for synthesizing trifluoromethylpyridines involves a halogen exchange reaction, specifically the replacement of chlorine atoms with fluorine atoms. nih.gov This process typically starts with a trichloromethylpyridine derivative, which is then subjected to fluorinating agents.

The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (DCTF), a key intermediate, exemplifies this approach. The process can begin with 2-chloro-5-methylpyridine (B98176) or 2-chloro-5-(chloromethyl)pyridine, which undergoes liquid-phase chlorination to form 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) (DCTC). Subsequent vapor-phase fluorination of DCTC yields the desired 2,3,5-DCTF. nih.gov Another route involves the simultaneous vapor-phase chlorination and fluorination of 3-picoline at high temperatures (over 300°C) using transition metal-based catalysts like iron fluoride. nih.govjst.go.jp This one-step reaction can produce 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (CTF), a direct precursor for various agrochemicals, although the formation of multi-chlorinated byproducts is a potential drawback. nih.gov The molar ratio of chlorine gas and the reaction temperature can be adjusted to control the degree of chlorination on the pyridine ring. nih.gov

Trifluoromethyl-Containing Building Block Assembly

An alternative and widely used strategy is the construction of the pyridine ring from acyclic precursors that already incorporate the trifluoromethyl group. nih.govresearchoutreach.org This "building block" approach offers a high degree of control over the final substitution pattern of the pyridine ring.

Commonly employed trifluoromethyl-containing building blocks include:

Ethyl 2,2,2-trifluoroacetate researchoutreach.org

2,2,2-Trifluoroacetyl chloride researchoutreach.org

Ethyl 4,4,4-trifluoro-3-oxobutanoate researchoutreach.org

(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one nih.govjst.go.jp

These building blocks can undergo cyclocondensation reactions to form the desired trifluoromethylpyridine derivatives. researchoutreach.org The choice of building block and reaction partners largely dictates the final structure of the synthesized pyridine.

Direct Introduction via Trifluoromethyl Active Species

The direct introduction of a trifluoromethyl group onto a pre-formed pyridine ring is another synthetic route. This method utilizes trifluoromethyl active species, such as trifluoromethyl copper, which can participate in substitution reactions with halogenated pyridines, like bromo- and iodopyridines. nih.gov While this method is one of the three main strategies for preparing trifluoromethylpyridine derivatives, the chlorine/fluorine exchange and building block assembly methods are more commonly employed in industrial applications. nih.gov

Recent advancements have also explored light-promoted, direct trifluoromethylation of pyridones and related N-heteroarenes under mild conditions, offering an alternative to traditional, harsher methods. acs.org

Condensation and Cyclization Routes

The formation of the pyridine ring through condensation and cyclization reactions is a cornerstone of trifluoromethylpyridine synthesis, particularly when using building block strategies.

Pathways from 4-Alkoxy-1,1,1-trifluorobut-3-en-2-one

The building block (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one is a versatile precursor for synthesizing various trifluoromethyl-substituted pyridines. For instance, it is a key component in the synthesis of the pyridone intermediate used in the production of the herbicide pyroxsulam. nih.gov This synthesis involves a Horner–Wadsworth–Emmons reaction. nih.gov Similarly, the intermediate for the herbicide bicyclopyrone (B213067) is prepared through a cyclization reaction utilizing this same building block. nih.gov Furthermore, the condensation of enamines with 4-alkoxy-1,1,1-trifluorobut-3-en-2-one, followed by cyclization in the presence of ammonia (B1221849) or an ammonia-generating agent, is a documented method for producing 2-trifluoromethyl-5-(1-substituted)alkylpyridines. google.com

Multicomponent Reactions for Pyridinium (B92312) Derivatives

Multicomponent reactions (MCRs) offer an efficient pathway to construct complex molecules like trifluoromethyl-substituted pyridines in a single step from multiple starting materials. The Kröhnke reaction, a type of MCR, has been successfully applied to synthesize 2-trifluoromethyl pyridines from chalcones, 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, and ammonium (B1175870) acetate. researchgate.net This method is noted for its generality with a range of substituted chalcones and its scalability. researchgate.net Another MCR approach involves the photocatalytic defluorinative multicomponent reaction of trifluoromethylarenes with dienes and various nucleophiles, which has been shown to be effective for a broad range of pyridine substrates with trifluoromethyl groups at different positions. acs.org

Intermediate Chemistry and Derivatization

The intermediates formed during the synthesis of this compound are crucial and can be further modified to create a diverse range of derivatives. A common strategy involves the synthesis of a stable precursor, such as 5-methyl-2-trifluoromethylpyridine, which can then be functionalized. For example, bromination of 5-methyl-2-trifluoromethylpyridine with N-bromosuccinimide yields 2-trifluoromethyl-5-pyridylmethyl bromide, a key intermediate that can be further elaborated. prepchem.com

The concept of "Intermediate Derivatization Methods" is a powerful tool in agrochemical discovery, where a common pyridine-containing intermediate is used as a scaffold to generate a library of compounds for screening. nih.gov This approach enhances the efficiency of discovering new lead compounds. The derivatization can involve various chemical transformations, including amidation and palladium-catalyzed cross-coupling reactions on trifluoromethoxylated pyridine scaffolds. nih.govrsc.org

Functionalization of Halogenated Trifluoromethyl Pyridine Intermediates

The most common and effective route to this compound involves the functionalization of a halogenated pyridine intermediate that already bears the trifluoromethyl group at the C-2 position. Precursors such as 2-chloro-5-(trifluoromethyl)pyridine or 2-bromo-5-(trifluoromethyl)pyridine (B156976) are frequently employed. These intermediates are subjected to palladium-catalyzed cross-coupling reactions to install the vinyl group at the C-5 position. The primary methods utilized for this transformation are the Suzuki, Stille, and Heck reactions. chegg.comorganic-chemistry.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling an organohalide with a boronic acid or its derivative. nih.gov In this context, a halogenated 2-(trifluoromethyl)pyridine is reacted with a vinylboron species, such as potassium vinyltrifluoroborate. nih.gov The reaction is catalyzed by a palladium complex, often with a phosphine ligand, in the presence of a base. nih.govacs.org While vinylboronic acid itself is prone to polymerization, stable derivatives like potassium vinyltrifluoroborate provide a reliable source of the vinyl group. nih.gov

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound (organostannane). wikipedia.org To synthesize this compound, a precursor like 2-bromo-5-(trifluoromethyl)pyridine can be reacted with a vinylstannane, for instance, vinyltributyltin. organic-chemistry.org This method is known for its versatility and tolerance of a wide range of functional groups, although the toxicity of tin reagents is a significant drawback. organic-chemistry.orgwikipedia.org The reaction is catalyzed by palladium(0) complexes. harvard.edu Additives like copper(I) salts can sometimes accelerate the reaction rate. harvard.edu

Heck Reaction: The Mizoroki-Heck reaction provides a direct method for the vinylation of aryl or vinyl halides by coupling them with an alkene in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For this synthesis, a halogenated 2-(trifluoromethyl)pyridine would be reacted with ethylene (B1197577) gas. The reaction cycle involves oxidative addition of the halide to a Pd(0) catalyst, followed by alkene insertion and β-hydride elimination to form the vinylated product and regenerate the catalyst. libretexts.orgrsc.org

| Reaction | Halogenated Precursor | Vinyl Source | Typical Catalyst | Typical Base/Additives |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 2-Bromo-5-(trifluoromethyl)pyridine | Potassium Vinyltrifluoroborate | PdCl2 / PPh3 | Cs2CO3 |

| Stille Coupling | 2-Bromo-5-(trifluoromethyl)pyridine | Vinyltributyltin | Pd(PPh3)4 | LiCl, Cu(I) salts (optional) |

| Heck Reaction | 2-Iodo/Bromo-5-(trifluoromethyl)pyridine | Ethylene | Pd(OAc)2 | Et3N or K2CO3 |

Late-Stage Functionalization Strategies

Late-stage functionalization refers to the introduction of key functional groups at the final stages of a synthetic sequence. In the context of this compound, the cross-coupling reactions described above can be viewed as late-stage functionalization strategies. These methods allow for the vinyl group to be installed onto a complex, pre-synthesized 2-(trifluoromethyl)pyridine core. This approach is highly advantageous as it enables the rapid diversification of molecules from a common advanced intermediate, avoiding the need to carry a potentially reactive vinyl group through a multi-step synthesis. researchgate.net

For instance, a molecule containing the 2-(trifluoromethyl)pyridine-5-yl halide moiety can be synthesized first, and the vinyl group can be introduced in one of the final steps using a Suzuki, Stille, or Heck reaction. This modular approach is efficient for creating libraries of related compounds for research and development, as different coupling partners can be used with the same halogenated intermediate to produce a variety of derivatives. The intramolecular Heck reaction, for example, is a powerful tool for creating cyclic structures and demonstrates the utility of such late-stage C-C bond formations. wikipedia.org

Regioisomeric Considerations in Synthesis

Achieving the correct arrangement of substituents on the pyridine ring—the trifluoromethyl group at C-2 and the vinyl group at C-5—is paramount. The formation of unwanted regioisomers is a common challenge in the synthesis of polysubstituted heterocycles. In the synthesis of this compound, regiocontrol is typically established not during the final vinylation step, but much earlier, through the choice and synthesis of the halogenated precursor. rsc.org

The most common industrial route to the key intermediate, 2-chloro-5-(trifluoromethyl)pyridine, starts with 3-picoline (3-methylpyridine). nih.gov Through a series of high-temperature chlorination and fluorination reactions, the methyl group is converted to a trifluoromethyl group, and a chlorine atom is selectively introduced at the C-2 position. nih.gov This process yields the desired 2-chloro-5-(trifluoromethyl)pyridine precursor, fixing the 2,5-substitution pattern. nih.gov By starting with this specific regioisomer, subsequent cross-coupling reactions to introduce the vinyl group at the C-5 position proceed without the risk of forming other isomers, such as 2-vinyl-3-(trifluoromethyl)pyridine or 2-vinyl-6-(trifluoromethyl)pyridine. This strategy of building from a pre-defined regioisomeric scaffold is a cornerstone for the efficient and selective synthesis of 2,5-disubstituted pyridines. rsc.org

Polymerization Science and Macromolecular Engineering of 2 Trifluoromethyl 5 Vinylpyridine

Homopolymerization Mechanisms and Kinetics

The vinyl group in 2-(Trifluoromethyl)-5-vinylpyridine makes it amenable to various polymerization techniques, including radical and anionic methods. The trifluoromethyl group, being strongly electron-withdrawing, is expected to significantly influence the reactivity of the vinyl group and the properties of the resulting polymer.

Radical Polymerization Studies

Radical polymerization is a common and versatile method for polymerizing vinyl monomers. For this compound, the initiation would typically involve the use of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which thermally or photochemically decomposes to generate free radicals. These radicals then add to the vinyl group of the monomer, initiating the polymerization process.

It is anticipated that the trifluoromethyl group in this compound would render the vinyl group more electron-deficient, potentially affecting the rates of propagation and termination. This could lead to different polymerization kinetics compared to unsubstituted 2-vinylpyridine (B74390).

Anionic Polymerization Methodologies

Anionic polymerization is another powerful technique for producing well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The presence of the electron-withdrawing trifluoromethyl group is expected to make this compound a suitable candidate for anionic polymerization. uni-bayreuth.de Monomers with strong electronegative groups can stabilize the propagating carbanion, facilitating the polymerization process. uni-bayreuth.de

The anionic polymerization of 2-vinylpyridine is well-established and often initiated by organometallic compounds like n-butyllithium (n-BuLi) or other strong nucleophiles. The polymerization proceeds via a living mechanism, allowing for the synthesis of block copolymers. The living anionic polymerization of zwitterionic monomers derived from vinylpyridines has even been demonstrated in aqueous media. rsc.org

For this compound, similar initiators could be employed. The trifluoromethyl group would likely enhance the stability of the propagating carbanion, potentially leading to a more controlled polymerization. However, side reactions, such as nucleophilic attack on the pyridine (B92270) ring, could also be a consideration, and reaction conditions would need to be carefully optimized. Studies on the anionic polymerization of other fluorinated vinyl monomers suggest that the choice of initiator and solvent is crucial for achieving controlled polymerization. acs.org

Copolymerization and Terpolymerization Strategies

Copolymerization and terpolymerization offer a means to tailor the properties of polymers by incorporating multiple monomer units into the polymer chain. This approach is particularly valuable for creating materials with a combination of desired characteristics.

Controlled Radical Polymerization (CRP) Techniques

Controlled radical polymerization (CRP) techniques have revolutionized polymer synthesis by providing methods to create polymers with predetermined molecular weights, low dispersity, and complex architectures. These techniques are expected to be applicable to this compound, enabling the synthesis of advanced materials.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method that can be used for a wide range of monomers. It relies on the use of a chain transfer agent (CTA) to mediate the polymerization in a controlled manner. The synthesis of block copolymers of 2-vinylpyridine and 4-vinylpyridine (B31050) has been successfully achieved using RAFT polymerization. dntb.gov.ua

For the RAFT polymerization of this compound, a suitable CTA would be required. The choice of CTA is critical and depends on the reactivity of the monomer. Given the electron-withdrawing nature of the trifluoromethyl group, a CTA that is effective for other electron-deficient monomers would likely be a good starting point. The RAFT process would allow for the synthesis of well-defined homopolymers of this compound as well as block copolymers with other monomers like styrene (B11656) or acrylates. rsc.org

A hypothetical RAFT polymerization of this compound could be envisioned as follows:

| Component | Example | Purpose |

| Monomer | This compound | The building block of the polymer |

| Initiator | Azobisisobutyronitrile (AIBN) | Source of primary radicals |

| RAFT Agent (CTA) | Cumyl dithiobenzoate | Controls the polymerization |

| Solvent | Dioxane or Toluene | To dissolve reactants |

| Temperature | 60-80 °C | To initiate polymerization |

This table presents a generalized setup for a RAFT polymerization. The actual conditions would need to be optimized based on experimental studies.

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique that utilizes a transition metal catalyst to control the polymerization. ATRP has been successfully used for the polymerization of 2-vinylpyridine and for the synthesis of block copolymers containing poly(2-vinylpyridine) segments. researchgate.net

The application of ATRP to fluorinated monomers has also been explored. While direct ATRP of monomers containing C-F bonds can be challenging, ATRP of monomers with trifluoromethyl groups on the side chain is feasible. acs.org For this compound, an ATRP system would typically consist of an initiator (an alkyl halide), a transition metal complex (e.g., a copper-based catalyst), and a ligand.

A potential ATRP system for this compound is outlined below:

| Component | Example | Role |

| Monomer | This compound | The monomer to be polymerized |

| Initiator | Ethyl α-bromoisobutyrate | Provides the initiating radical and the transferable halogen |

| Catalyst | Copper(I) bromide (CuBr) | The transition metal catalyst |

| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Solubilizes and activates the catalyst |

| Solvent | Anisole or Toluene | To create a homogeneous reaction mixture |

| Temperature | 60-110 °C | To control the polymerization rate |

This table provides a representative ATRP system. The specific components and conditions would require experimental validation for optimal performance with this compound.

Alternating Copolymerization Studies

There is no readily available scientific literature detailing the alternating copolymerization of this compound with other monomers. While the principle of alternating copolymerization often involves monomers with differing electron densities, specific studies investigating this behavior for this compound have not been found.

Reactivity Ratios and Monomer Incorporation

A critical aspect of understanding copolymerization is the determination of reactivity ratios (r1 and r2), which predict the composition of the resulting copolymer chain. Methods such as Finemann-Ross and Kelen-Tüdos are commonly employed for this purpose. However, no published data exists for the reactivity ratios of this compound when copolymerized with any other monomer. Consequently, information on its incorporation into a polymer chain relative to a comonomer is also unavailable.

Block and Triblock Copolymer Synthesis

The synthesis of well-defined block and triblock copolymers is a cornerstone of modern polymer chemistry, enabling the creation of materials with tailored nanostructures and properties. However, there are no specific reports on the synthesis of either amphiphilic or functional block copolymers that include a this compound segment.

Amphiphilic Block Copolymers

The synthesis of amphiphilic block copolymers, which contain both hydrophilic and hydrophobic segments, using this compound has not been described in the available literature.

Functional Block Copolymers

Similarly, there is a lack of information on the creation of functional block copolymers incorporating this compound, where specific functional groups would be intentionally included for subsequent chemical modification or to impart specific properties.

Polymer Microstructure and Architecture Control

Control over the microstructure and architecture of polymers is crucial for dictating their final properties.

Stereochemical Control in Polymerization

The spatial arrangement of the trifluoromethyl-substituted pyridine rings along the polymer backbone, known as tacticity, is a critical factor determining the polymer's properties. The three primary forms of tacticity are isotactic (substituents on the same side), syndiotactic (substituents in alternating positions), and atactic (substituents randomly positioned). researchgate.netresearchgate.net While achieving stereocontrol in radical polymerization can be challenging, ionic polymerization methods offer a more direct pathway to stereoregular polymers. chimia.chchimia.ch

For vinylpyridines, anionic polymerization provides a powerful tool for influencing tacticity. Research on the closely related monomer, 2-vinylpyridine (2VP), has shown that the stereochemical outcome of the polymerization is intricately linked to the geometry of the propagating carbanion at the active chain end. ufl.educapes.gov.br This carbanion can exist as two distinct geometric isomers, (E) and (Z), which interconvert slowly relative to the rate of monomer addition. ufl.edu The final tacticity of the polymer is a direct consequence of the relative populations of these E/Z isomers and their respective rates of propagation.

The equilibrium between the (E) and (Z) isomers is highly sensitive to the reaction conditions, most notably the counter-ion and the solvent. ufl.edu Different alkali metal counter-ions (e.g., Li⁺, Na⁺, K⁺) can favor one isomer over the other, thereby influencing the stereochemical sequence of the resulting polymer chain. ufl.edu For instance, in the anionic polymerization of 2-vinylpyridine, the ratio of these isomers was found to be a function of the counter-cation. ufl.edu This principle is expected to apply to this compound. The strong electron-withdrawing nature of the trifluoromethyl group would likely influence the stability and geometry of the propagating carbanion, potentially altering the E/Z ratio compared to unsubstituted 2VP and offering a handle for stereochemical control.

Table 1: Factors Influencing Stereochemistry in the Anionic Polymerization of Vinylpyridines

| Influencing Factor | Mechanism of Control | Expected Outcome |

| Counter-ion (e.g., Li⁺, K⁺) | Alters the equilibrium between (E) and (Z) carbanion isomers at the propagating chain end. ufl.edu | Variation in the tacticity (isotactic vs. syndiotactic content) of the polymer. |

| Solvent Polarity (e.g., THF) | Affects the solvation of the ion pair and the geometry of the active species. capes.gov.br | Shifts in the E/Z isomer ratio and subsequent changes in polymer stereochemistry. |

| Temperature | Influences the thermodynamics of the E/Z equilibrium and the kinetics of propagation. | Can modify the degree of stereoregularity. |

| Substituents (e.g., -CF₃) | The electron-withdrawing -CF₃ group modifies the electronic structure and stability of the carbanion. | Potentially alters the E/Z isomer preference, providing a unique stereochemical profile compared to P2VP. |

By carefully selecting the initiator, solvent, and temperature, it is possible to direct the polymerization towards a desired stereochemical structure, yielding polymers with tailored crystallinity, solubility, and thermal properties.

Molecular Weight and Dispersity Management

Precise control over molecular weight and the production of polymers with a narrow molecular weight distribution (low dispersity, Đ) are hallmarks of living polymerization. wikipedia.orgwarwick.ac.uk Living anionic polymerization is an exceptionally effective technique for achieving this control with vinyl monomers like this compound. polymersource.capolymersource.ca In a living polymerization, chain termination and transfer reactions are effectively eliminated, allowing polymer chains to grow at a constant rate until all monomer is consumed. wikipedia.org

This methodology allows for the synthesis of polymers where the number-average molecular weight (Mₙ) is predetermined by the initial molar ratio of monomer to initiator. The resulting polymers typically exhibit a very low dispersity (Đ), often approaching values close to 1.1 or lower, which indicates a high degree of uniformity in chain length. researchgate.netpolymersource.ca

The successful living anionic polymerization of 2-vinylpyridine and its derivatives is well-documented. polymersource.caresearchgate.net These polymerizations are commonly initiated by organolithium compounds, such as sec-butyllithium, in aprotic solvents like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78°C). polymersource.capolymersource.ca The addition of salts like lithium chloride (LiCl) can further improve control by minimizing side reactions. researchgate.net For the amphiphilic monomer 2-(4-vinylphenyl)pyridine, a living anionic polymerization using diphenylmethyl potassium as an initiator yielded polymers with dispersity values below 1.1. researchgate.net

Table 2: Typical Conditions and Outcomes for Living Anionic Polymerization of Vinylpyridines

| Parameter | Condition / Method | Result |

| Polymerization Type | Living Anionic Polymerization polymersource.capolymersource.ca | Predictable molecular weights and low dispersity. wikipedia.org |

| Initiator | sec-Butyllithium / Diphenylmethyl potassium polymersource.caresearchgate.net | Efficient initiation of polymerization. |

| Solvent | Tetrahydrofuran (THF) polymersource.ca | Aprotic solvent that stabilizes the propagating anions. |

| Temperature | -78 °C polymersource.caresearchgate.net | Suppresses side reactions and termination. |

| Dispersity (Đ) | Typically ≤ 1.15 researchgate.netpolymersource.ca | Produces polymer chains of nearly uniform length. |

| Molecular Weight (Mₙ) | Controlled by [Monomer]/[Initiator] ratio. wikipedia.org | Allows for the synthesis of polymers with targeted chain lengths. |

These established protocols for vinylpyridines provide a clear and reliable roadmap for managing the molecular weight and dispersity of poly(this compound). By employing living anionic polymerization techniques, it is possible to synthesize well-defined polymers with predictable chain lengths and exceptionally low dispersity, which is essential for the development of high-performance materials for specialized applications. In addition to anionic methods, controlled radical techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have also been successfully applied to vinylpyridines, offering an alternative route to well-defined polymer architectures. rsc.org

Advanced Applications and Functional Materials Derived from 2 Trifluoromethyl 5 Vinylpyridine

Material Science Applications

Polymers derived from 2-(Trifluoromethyl)-5-vinylpyridine, hereafter referred to as poly(TFMPV), exhibit a combination of properties inherited from the monomer unit. The pyridine (B92270) moiety provides a site for hydrogen bonding and potential pH-responsiveness, while the trifluoromethyl group enhances thermal stability, chemical resistance, and hydrophobicity. These characteristics make poly(TFMPV) and its copolymers suitable for a wide array of material science applications.

The process of polymerization transforms the this compound monomer into a long-chain polymer, poly(TFMPV). This macromolecule possesses properties distinct from its constituent monomer, making it suitable for creating robust materials. The presence of the trifluoromethyl group on the pyridine ring is critical, as it significantly influences the polymer's physical and chemical characteristics, such as solubility, thermal stability, and surface energy. researchoutreach.org

Polymers based on vinylpyridine, such as poly(2-vinylpyridine), are known to be thermoplastics with high glass transition temperatures, and they are typically soluble in organic solvents. ontosight.ai The incorporation of the -CF3 group is expected to modify these properties, potentially increasing the glass transition temperature and altering the solubility profile. The electron-withdrawing nature of the trifluoromethyl group also influences the electronic properties of the polymer, a feature that can be harnessed in specialized applications. nih.gov

Polymers based on vinylpyridines are utilized in the formulation of protective coatings for metals. chemicalbook.com Poly(TFMPV) is a candidate for advanced coatings due to the anticipated hydrophobicity and chemical inertness conferred by its fluorine content. These properties can lead to surfaces with enhanced resistance to corrosion, moisture, and chemical attack.

In the field of separation science, polymeric membranes are essential for processes like gas separation. researchgate.netcanada.ca The performance of these membranes is dictated by the polymer's ability to selectively allow certain molecules to pass through while restricting others. The chemical structure of poly(TFMPV) is advantageous for this purpose; the rigid backbone can contribute to good size-sieving capabilities, while the trifluoromethyl and pyridine functional groups can create specific chemical affinities, enhancing the selectivity of the separation process for particular gases or liquids. researchgate.net

Table 1: Potential Contributions of this compound in Coatings and Membranes

| Feature | Contribution to Material Properties | Application Area |

| Trifluoromethyl Group | Increases hydrophobicity and chemical stability. | Water-repellent and anti-corrosion coatings. |

| Pyridine Ring | Provides adhesion to metal substrates through Lewis acid-base interactions. | Protective metal coatings. |

| Rigid Polymer Backbone | Creates well-defined free volume for molecular transport. | Selective gas and liquid separation membranes. |

| Tunable Affinity | Functional groups allow for tailored interactions with specific permeants. | High-selectivity membrane separations. |

Conjugated organic polymers are foundational to many optoelectronic devices due to their unique electronic and optical properties. nih.gov While poly(TFMPV) is not a conjugated polymer itself, the this compound monomer can be copolymerized with conjugated monomers to fine-tune the properties of the resulting material. The strongly electron-withdrawing nature of the trifluoromethyl group can be used to modify the electron affinity and energy levels of the polymer chain. nih.gov This strategy allows for the rational design of materials for specific roles in optoelectronic devices, such as electron transport layers or host materials in organic light-emitting diodes (OLEDs), where precise control over electronic characteristics is crucial for device efficiency and performance.

The basic nitrogen atom in the pyridine ring allows polymers like poly(2-vinylpyridine) to be used as adsorbents for the separation of acidic compounds. ontosight.ai For poly(TFMPV), this capability is retained and enhanced. The combination of the pyridine nitrogen and the trifluoromethyl group creates a unique electronic and steric environment. This allows the polymer to act as a selective adsorbent for a wider range of molecules through a combination of hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions. This makes poly(TFMPV)-based materials promising for chromatographic applications and for the removal of specific pollutants from environmental or industrial streams.

"Smart" or stimuli-responsive polymers are materials that undergo significant changes in their physical properties in response to small changes in their external environment. berkeley.edu These responses can be triggered by stimuli such as pH, temperature, or the presence of specific chemicals. nih.govrsc.org Polymers containing pyridine units are inherently pH-responsive due to the protonation and deprotonation of the nitrogen atom.

For poly(TFMPV), the pyridine nitrogen can be protonated under acidic conditions, leading to a change from a neutral, hydrophobic polymer to a charged, more hydrophilic polyelectrolyte. This transition can cause the polymer to swell or dissolve in aqueous solutions, a property that can be exploited in applications like controlled drug delivery or smart hydrogels. nih.gov The presence of the trifluoromethyl group can also influence temperature-responsive behavior, making the polymer potentially dual-responsive to both pH and temperature.

Table 2: Stimuli-Response in Poly(TFMPV)-Based Materials

| Stimulus | Responsive Moiety | Mechanism | Potential Application |

| pH | Pyridine Nitrogen | Protonation/deprotonation of the nitrogen atom alters charge and solubility. | pH-triggered drug release, biosensors. nih.gov |

| Temperature | Polymer Backbone/-CF3 Group | Changes in polymer-solvent interactions leading to a phase transition. | Thermo-responsive surfaces, smart hydrogels. rsc.org |

| Chemicals | Pyridine/-CF3 Binding Sites | Specific binding of target molecules induces a conformational change. | Chemical sensors, molecular recognition systems. |

Molecular imprinting is a technique used to create synthetic polymers with custom-made binding sites that are highly selective for a specific target molecule (the "template"). mdpi.comnih.gov These materials, often called synthetic antibodies, function on a "lock-and-key" principle where cavities within the polymer matrix are complementary in shape, size, and functionality to the template molecule. youtube.com

The selection of a functional monomer is critical for the success of the imprinting process, as it must form a stable complex with the template before polymerization. nih.gov Vinylpyridine derivatives are commonly used as functional monomers because the pyridine nitrogen can form hydrogen bonds with a variety of template molecules. nih.govnih.gov

This compound is an exceptionally promising functional monomer for MIPs. It offers multiple modes of interaction to create highly selective binding sites:

The pyridine nitrogen can act as a hydrogen bond acceptor.

The aromatic ring can engage in π-π stacking interactions.

The highly polar trifluoromethyl group can participate in strong dipole-dipole interactions and also provide a hydrophobic patch.

This combination of interaction capabilities allows for the creation of MIPs with high affinity and selectivity for a wide range of target molecules, from pharmaceuticals to environmental pollutants. mdpi.com These specialized polymers can be used as robust and cost-effective materials for chemical sensors, selective adsorbents in separation processes, and as catalysts. mdpi.comyoutube.com

Elastomers and Rubbers

The vinylpyridine structure is a known component in the production of specialty elastomers. A significant application of 2-vinylpyridine (B74390), a close structural analog to this compound, is in the manufacturing of a terpolymer latex composed of styrene (B11656), butadiene, and 2-vinylpyridine. wikipedia.org This latex is used as a tire-cord binder, where it is applied to fabrics (like polyester (B1180765) or rayon) to ensure strong adhesion to the rubber of the tire. wikipedia.org The pyridine units in the polymer provide reactive sites that enhance bonding between the synthetic fibers and the rubber matrix.

Given this established application, this compound could be incorporated as a comonomer in similar elastomer or rubber formulations. The presence of the trifluoromethyl group would be expected to impart modified properties to the resulting material, such as enhanced thermal stability, chemical resistance, or altered surface energy, making it a candidate for advanced or high-performance applications.

Agrochemical Research Intermediates

Trifluoromethylpyridine (TFMP) derivatives are crucial structural motifs in a wide range of modern agrochemicals, including herbicides, insecticides, and fungicides. nih.govresearchgate.net The inclusion of the TFMP moiety often enhances the biological activity and metabolic stability of the final product. researchgate.netjst.go.jp

Insecticide Precursors and Analogues

The 5-(trifluoromethyl)pyridine scaffold is a key building block for several potent insecticides. Halogenated derivatives such as 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF) serve as critical intermediates in their synthesis. nih.govresearchgate.net These compounds are the direct precursors that can be chemically modified to produce functionalized derivatives like this compound.

For example, 2,3,5-DCTF is a starting material for the synthesis of chlorfluazuron, an insect growth regulator (IGR) that works by inhibiting chitin (B13524) biosynthesis in insect larvae. nih.govresearchoutreach.org Another insecticide, pyridalyl, which shows superior performance compared to some traditional insecticides, also contains the 5-(trifluoromethyl)pyridine structure. researchoutreach.org The development of these agrochemicals relies on the availability of versatile intermediates like this compound and its precursors.

Fungicide Development and Enhanced Activity

The 5-(trifluoromethyl)pyridine core is also integral to the development of advanced fungicides. A prominent example is fluopyram (B1672901), a broad-spectrum fungicide used to control diseases on a variety of crops. nih.govgoogle.com The synthesis of fluopyram utilizes 2,3-dichloro-5-(trifluoromethyl)pyridine as a key intermediate. google.comsigmaaldrich.com

Research has also focused on the metabolites of such fungicides. For instance, 3-chloro-5-trifluoromethylpyridine-2-carboxylic acid (PCA) is a known metabolite of fluopyram. nih.govresearchgate.net The consistent presence of the 5-(trifluoromethyl)pyridine structure in both the active ingredient and its metabolites highlights the importance of this chemical framework for achieving desired fungicidal activity. The availability of functionalized building blocks derived from this core, including this compound, is essential for the research and development of new and more effective fungicides. researchgate.netjst.go.jp

| Agrochemical | Type | Key Precursor Intermediate |

| Chlorfluazuron | Insecticide (IGR) | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) |

| Fluopyram | Fungicide | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) |

| Pyridalyl | Insecticide | 5-(Trifluoromethyl)pyridine derivative |

| Fluazifop-butyl | Herbicide | 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) |

Herbicide Synthesis and Structure-Activity Relationship (SAR) Analogs

The trifluoromethylpyridine (TFMP) moiety is a key structural motif in numerous modern agrochemicals. nih.gov The introduction of a TFMP group into lead compounds has been shown to enhance herbicidal efficacy and translocation within the plant. nih.gov An important intermediate in the synthesis of many of these herbicides is 2-chloro-5-(trifluoromethyl)pyridine, which can be prepared from 3-picoline. nih.govresearchoutreach.org This intermediate serves as a precursor to a variety of herbicidal compounds. google.comgoogle.com

One of the earliest and most successful herbicides incorporating a TFMP substructure is Fluazifop-butyl, which functions as an acetyl-CoA carboxylase (ACCase) inhibitor. nih.gov The synthesis of Fluazifop-butyl utilizes 2-chloro-5-(trifluoromethyl)pyridine as a key building block. nih.govresearchoutreach.org Following the success of Fluazifop-butyl, other herbicides with similar herbicidal spectra but longer residual soil activity were developed. researchoutreach.orgresearchgate.net

Structure-activity relationship (SAR) studies are crucial in the design of new and more effective herbicides. These studies have shown that the substitution pattern on the pyridine ring significantly influences herbicidal activity. nih.gov For instance, while many early TFMP-containing herbicides featured 3- or 5-trifluoromethyl-substituted pyridines, later developments saw an increase in other substitution patterns, such as 6-trifluoromethyl-substituted pyridine derivatives. nih.gov The development of sulfonylurea herbicides, which inhibit acetolactate synthase (ALS), has also benefited from the inclusion of the TFMP moiety. researchgate.net For example, Flazasulfuron, a sulfonylurea herbicide, demonstrates selectivity for certain crops due to the presence of the trifluoromethyl group on the pyridine ring. nih.govresearchoutreach.orgresearchgate.net

More recent research has focused on designing novel herbicides that inhibit protoporphyrinogen (B1215707) oxidase (PPO). nih.govnih.gov A series of phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone derivatives were synthesized and showed promising PPO inhibitory effects. nih.gov Molecular docking studies revealed that these compounds can occupy the active site of the PPO enzyme, disrupting chlorophyll (B73375) synthesis and leading to weed death. nih.gov Similarly, novel α-trifluoroanisole derivatives containing phenylpyridine moieties have been synthesized and shown to exhibit significant herbicidal activity by inhibiting PPO. nih.gov

The strategic incorporation of the 2-(trifluoromethyl)pyridine (B1195222) scaffold continues to be a valuable approach in the discovery of new herbicides with improved efficacy and selectivity. mdpi.com

Table 1: Examples of Herbicides and Herbicide Intermediates Derived from Trifluoromethylpyridine Scaffolds

| Compound Name | Herbicide Class | Target Enzyme | Precursor/Intermediate | Reference(s) |

| Fluazifop-butyl | Aryloxyphenoxypropionate | Acetyl-CoA carboxylase (ACCase) | 2-chloro-5-(trifluoromethyl)pyridine | nih.gov |

| Flazasulfuron | Sulfonylurea | Acetolactate synthase (ALS) | 2-chloro-3-(trifluoromethyl)pyridine | nih.govresearchoutreach.org |

| Haloxyfop-methyl | Aryloxyphenoxypropionate | Acetyl-CoA carboxylase (ACCase) | 2,3-dichloro-5-(trifluoromethyl)pyridine | researchgate.net |

| Phenoxypyridine-2-pyrrolidinone derivatives | PPO Inhibitor | Protoporphyrinogen oxidase (PPO) | Not specified | nih.gov |

| α-Trifluoroanisole derivatives | PPO Inhibitor | Protoporphyrinogen oxidase (PPO) | 3-chloro-5-(trifluoromethyl)pyridine | nih.gov |

Biomedical Research Perspectives

The distinct physicochemical properties of this compound, particularly the electron-withdrawing nature and lipophilicity imparted by the trifluoromethyl group, make it an attractive scaffold for the design of molecules with potential biomedical applications. ossila.com

The trifluoromethylpyridine core is a valuable pharmacophore in the design of enzyme inhibitors. mdpi.comnih.govresearchgate.net The trifluoromethyl group can enhance the binding affinity of a compound to an enzyme's active site through various non-covalent interactions, including hydrophobic and electrostatic interactions. nih.gov This has been exploited in the development of inhibitors for a range of enzymes.

For instance, derivatives of trifluoromethylpyridine have been synthesized and evaluated as inhibitors of secretory phospholipase A₂. nih.gov In one study, N-[4,5-bis(trifluoromethyl)-2-pyridinyl]-4-trifluoromethylbenzenesulfonamide demonstrated the highest inhibitory activity among the tested analogs. nih.gov

Furthermore, the trifluoromethylpyrimidine scaffold, a close analog, has been successfully used to design potent inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov Some of these derivatives exhibited excellent antitumor activities by inducing apoptosis and arresting the cell cycle in cancer cells. nih.gov The design of these inhibitors often involves computational methods to predict and optimize their binding to the target enzyme. nih.gov

The structural features of this compound allow its derivatives to interact with various biological receptors. The trifluoromethyl group can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with intracellular targets. ossila.com

Research has shown that the introduction of a trifluoromethyl group can lead to a substantial increase in binding affinity. nih.gov For example, substituting a propyl group with a trifluoroethyl group in a thienopyrimidine scaffold resulted in a 10-fold increase in binding affinity to the protein menin. nih.gov Crystal structure analysis revealed that the CF₃ group engages in close contacts with the protein backbone. nih.gov

Derivatives of trifluoromethylpyridine have also been explored as inverse agonists for the retinoic acid receptor-related orphan nuclear receptor γt (RORγt), a promising therapeutic target for autoimmune diseases. nih.gov Structure-activity relationship studies led to the development of potent RORγt inverse agonists with favorable pharmacokinetic profiles. nih.gov

While direct applications of this compound as a biological probe or imaging agent are not extensively documented in the provided search results, its reactive vinyl group and the presence of the trifluoromethyl group suggest its potential in this area. The vinyl group allows for straightforward incorporation into larger molecular systems, including fluorescent dyes or other reporter molecules, through polymerization or other addition reactions. The ¹⁹F nucleus of the trifluoromethyl group offers a unique spectroscopic handle for fluorine NMR and MRI, which could be exploited for in vitro and in vivo imaging studies.

This compound and its derivatives serve as important precursors for the synthesis of more complex, therapeutically relevant scaffolds. nih.gov The pyridine ring is a privileged structure in medicinal chemistry, found in numerous approved drugs. nih.gov The trifluoromethyl group often enhances the metabolic stability and bioavailability of drug candidates.

The synthesis of various heterocyclic compounds containing the trifluoromethylpyridine moiety has been reported. For example, a multicomponent Kröhnke reaction has been developed for the synthesis of 2-trifluoromethyl pyridines from chalcones. researchgate.net This method provides a versatile route to a range of substituted pyridines that can be further elaborated into potential drug candidates. The pyridine scaffold can be found in compounds with a wide range of biological activities, including antibacterial and anticancer properties. nih.gov

Table 2: Therapeutically Relevant Scaffolds Derived from Trifluoromethylpyridines

| Scaffold Class | Therapeutic Target/Application | Synthetic Approach | Reference(s) |

| N-(trifluoromethyl-2-pyridinyl)arenesulfonamides | Secretory phospholipase A₂ inhibitors | Substitution reaction of 2-chloro(trifluoromethyl)pyridines | nih.gov |

| 5-Trifluoromethylpyrimidine derivatives | EGFR inhibitors for cancer therapy | Multi-step synthesis involving 2,4-dichloro-5-trifluoromethylpyrimidine | nih.gov |

| nih.govresearchgate.netTriazolo[1,5-a]pyridine derivatives | RORγt inverse agonists for autoimmune diseases | Multi-step synthesis from a triazolopyridine core | nih.gov |

| 2-(Trifluoromethyl)pyridines | Potential inverse agonists against Pseudomonas aeruginosa | Multicomponent Kröhnke reaction | researchgate.net |

The potential role of compounds containing the trifluoromethylpyridine moiety in the context of neurodegenerative diseases is an emerging area of research, with a focus on understanding the underlying chemical mechanisms. mdpi.comnih.gov Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by complex pathological processes, including oxidative stress, neuroinflammation, and protein aggregation. nih.govnih.govmdpi.com

The chemical properties of the trifluoromethyl group can be advantageous in designing molecules that can cross the blood-brain barrier, a key challenge in developing drugs for central nervous system disorders. The lipophilicity conferred by the CF₃ group can enhance brain penetration.

Research into the molecular mechanisms of neurodegeneration often involves the use of chemical inducers in animal models, such as the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) model for Parkinson's disease. nih.gov While the provided information does not directly link this compound to these models, the chemical principles of neurotoxin-induced degeneration are relevant. For example, MPTP is metabolized to the toxic cation MPP+, which inhibits mitochondrial respiration and leads to oxidative stress and neuronal cell death. Understanding these chemical mechanisms is crucial for designing neuroprotective agents. The development of novel compounds that can interfere with these pathological cascades is a key goal in neurodegenerative disease research.

Mechanistic Investigations and Theoretical Characterization

Reaction Mechanism Elucidation

The reactivity of 2-(trifluoromethyl)-5-vinylpyridine is governed by the interplay of its three key structural components: the pyridine (B92270) ring, the electron-withdrawing trifluoromethyl group, and the reactive vinyl group. Mechanistic studies have explored how this compound engages in various reaction pathways, including those involving polar, radical, and photochemical intermediates.

A nucleophile is a chemical species that donates a pair of electrons to form a new covalent bond, while an electrophile is a species that accepts a pair of electrons. masterorganicchemistry.com The electronic character of this compound allows it to participate in both electrophilic and nucleophilic reactions, with its reactivity profile being heavily influenced by the potent electron-withdrawing nature of the trifluoromethyl (-CF3) group.

The -CF3 group significantly reduces the electron density of the pyridine ring, thereby decreasing the nucleophilicity and basicity of the pyridine nitrogen atom. nih.gov This deactivation makes electrophilic substitution on the pyridine ring more difficult compared to unsubstituted pyridine. Conversely, the electron-deficient nature of the molecule enhances the susceptibility of the vinyl group to nucleophilic attack. This reactivity is analogous to that observed in other vinyl-substituted heterocycles, where various N-, O-, and S-centered nucleophiles can add across the vinyl function in a conjugate addition manner. mdpi.com In such pathways, the nucleophile attacks the terminal carbon of the vinyl group, with the negative charge being stabilized by the electron-withdrawing heterocyclic system.

Investigations into the photochemical behavior of vinylpyridines have revealed pathways involving the formation of both radical and cationic intermediates. nih.gov For this compound and its analogs, these intermediates are central to transformations like photocycloadditions.

A proposed mechanism involves the merger of chiral Brønsted acid catalysis with photosensitization. nih.gov The process can be initiated by the protonation of the basic pyridine nitrogen by a chiral Brønsted acid, which generates a more electrophilic pyridinium (B92312) ion. nih.gov This species exists in equilibrium with the free vinylpyridine. Under visible light irradiation, a photosensitizer transfers energy to either the neutral vinylpyridine or the protonated pyridinium cation. nih.gov This energy transfer populates the triplet excited state, leading to the formation of a pyridyl-diradical or a pyridinium-diradical cation, respectively. nih.gov These open-shell intermediates are highly reactive and are the key species that engage in subsequent bond-forming events. nih.govnih.gov The formation of radical intermediates can also be achieved through other photochemical processes, such as homolytic cleavage, without the need for single electron transfer (SET). beilstein-journals.org

The generation of these radical and cationic intermediates under mild photochemical conditions provides a powerful alternative to thermal methods, enabling unique reactivity patterns. nih.govnih.gov

Photochemical reactions offer pathways to unique molecular architectures that are often inaccessible through ground-state thermal processes. nih.gov For this compound, a significant photochemical transformation is the [2+2]-cycloaddition, where the vinyl group reacts with another olefin to form a cyclobutane (B1203170) ring. nih.govacs.org

A notable example is the asymmetric [2+2]-photocycloaddition of acyclic 2-vinylpyridines with N-vinylacetamides, which is facilitated by a combination of a visible-light photosensitizer and a chiral Brønsted acid catalyst. nih.gov In this transformation, the photosensitizer excites the vinylpyridine to a triplet diradical state. This intermediate then reacts with the N-vinylacetamide to construct the four-membered ring. A major challenge in such reactions is controlling the stereochemistry and suppressing competing pathways, such as the E/Z isomerization of the short-lived triplet diradical. nih.gov The catalytic system overcomes this by orchestrating a highly organized transition state that favors the desired cycloaddition. nih.gov

Table 1: Key Intermediates in the Photochemical [2+2] Cycloaddition of a Vinylpyridine This table is based on a generalized mechanism for vinylpyridines as described in the literature.

| Intermediate | Description | Role in Mechanism |

|---|---|---|

| Pyridinium Ion | Formed by protonation of the pyridine nitrogen by a Brønsted acid. | Increases the electrophilicity of the vinyl group and facilitates organization in the chiral environment. nih.gov |

| Triplet Diradical | Formed upon energy transfer from the excited photosensitizer to the vinylpyridine. | The key reactive species that undergoes the cycloaddition with the alkene partner. nih.gov |

| Ternary Complex | An organized assembly of the chiral Brønsted acid catalyst, the vinylpyridine substrate, and the alkene partner. | Controls the stereochemical outcome of the C-C bond formation. nih.gov |

The success of modern photochemical reactions, including those involving this compound, relies heavily on the synergistic action of photosensitizers and catalysts. beilstein-journals.org

Photosensitizers : A photosensitizer is a molecule that absorbs light and then transfers the absorbed energy to another molecule, initiating a photochemical reaction without being consumed itself. beilstein-journals.org In the context of the [2+2] cycloaddition of vinylpyridines, iridium-based transition metal complexes such as [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 are used. nih.gov These photosensitizers are ideal because they absorb visible light (e.g., 440 nm), have high triplet energies, and possess long-lived excited states, which allows for efficient triplet-triplet energy transfer (TTET) to the substrate. nih.govbeilstein-journals.org This process populates the reactive triplet state of the vinylpyridine. beilstein-journals.org

Catalysts : While the photosensitizer generates the reactive intermediate, a co-catalyst is often required to control the reaction pathway and stereochemistry. In the asymmetric [2+2] cycloaddition, a chiral Brønsted acid, such as a derivative of BINOL-phosphoric acid ((R)-TRIP), serves this role. nih.gov The acid catalyst performs two critical functions: it protonates the pyridine to form a pyridinium ion, and it organizes both the vinylpyridinium ion and the alkene coupling partner through hydrogen bonding, forming a chiral ternary complex. nih.gov This pre-organization within the catalyst's chiral pocket dictates the facial selectivity of the cycloaddition. nih.gov

Table 2: Components of the Dual Catalytic System for Asymmetric [2+2] Photocycloaddition

| Component | Example | Function |

|---|---|---|

| Photosensitizer | [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 |

Absorbs visible light and activates the vinylpyridine substrate via Triplet-Triplet Energy Transfer (TTET). nih.gov |

| Chiral Catalyst | (R)-TRIP (Chiral Phosphoric Acid) | Provides stereocontrol by forming a highly organized, chiral ternary complex with the reactants. nih.gov |

Achieving high levels of stereocontrol in photochemical reactions is a significant challenge because the high-energy, open-shell intermediates are prone to reacting through uncontrolled, racemic background pathways. nih.govchinesechemsoc.org A novel strategy has been developed for the [2+2] cycloaddition of vinylpyridines that achieves high enantioselectivity despite an uncontrolled initial sensitization step. nih.gov

The key to stereocontrol is not preventing the formation of off-catalyst diradicals, but rather ensuring that the bond-forming steps that determine the final product's stereochemistry occur preferentially within a highly organized chiral environment. nih.gov This is accomplished through the formation of a ternary association complex involving the chiral Brønsted acid catalyst, the protonated vinylpyridine, and the N-vinylacetamide reaction partner. nih.gov The hydrogen-bonding network within this complex positions the reactants in a specific orientation, favoring attack from one enantiotopic face, which leads to high diastereo- and enantioselectivity. nih.govnih.gov

This mechanism is distinct from other strategies that rely on the selective excitation of a ground-state chiral catalyst-substrate complex. nih.gov Here, both free and catalyst-bound substrates can be sensitized, but the subsequent cycloaddition is much faster and more selective for the catalyst-bound species, outcompeting the racemic background reaction. nih.gov Experiments have shown that the N-H bond on the coupling partner is crucial for this hydrogen-bond-directed assembly and, consequently, for achieving high enantioselectivity. chinesechemsoc.org

The central intermediates in the photochemical [2+2] cycloaddition of this compound are triplet diradicals. nih.gov These species are formed when the photosensitizer transfers its triplet energy to the vinylpyridine, promoting it to an excited state with two unpaired electrons. beilstein-journals.org Diradicals are often short-lived and can undergo various rapid processes. nih.govnih.gov

In the case of acyclic vinylpyridines, a primary competing pathway for the triplet diradical is E/Z isomerization, which occurs rapidly and can dissipate the energy before the desired cycloaddition takes place. nih.gov The lifetime of the diradical is a critical parameter; if the bond-forming steps are not sufficiently fast, isomerization or other side reactions will dominate. nih.gov

The catalytic strategy employing a chiral Brønsted acid overcomes this issue by capturing the diradical intermediate (as a pyridinium diradical cation) within the organized ternary complex. nih.gov The proximity and fixed orientation of the reaction partners within this complex accelerate the rate of the desired [2+2] cycloaddition, allowing it to effectively compete with the inherent isomerization and decay pathways of the short-lived diradical. nih.gov While specific lifetime measurements for the diradical of this compound are not detailed, the success of the catalytic reaction implies that the stereodetermining bond formation occurs on a timescale faster than diradical isomerization. nih.gov

Catalytic Reaction Pathways

A notable catalytic pathway involving this compound is its participation in ruthenium-catalyzed deoxygenative coupling reactions. Research has demonstrated an unprecedented β-selective alkylation of vinylpyridines with both aromatic and aliphatic aldehydes and ketones, proceeding via a deoxygenative coupling mechanism mediated by hydrazine (B178648) (N₂H₄). nih.gov This method is significant because it extends to less reactive vinyl N-heteroaromatics, including this compound, which have traditionally been challenging substrates for Michael additions or other coupling reactions due to a lack of conjugation or the absence of metal–nitrogen atom coordination activation. nih.gov

The ruthenium-catalyzed process achieves a two-electron umpolung strategy, enabling reductive deoxygenation. nih.gov This methodology successfully couples umpolung carbonyl compounds with a variety of vinyl-substituted N-containing heteroaromatics, including those that were previously considered inert, such as 3-vinyl substituted and sterically hindered internal pyridines. nih.gov The reaction provides a highly efficient and selective route to obtain valuable alkyl pyridine structures without the need for pre-activation of the vinylpyridines with a Brønsted or Lewis acid. nih.gov

Table 1: Ruthenium-Catalyzed Deoxygenative Coupling of Vinylpyridines

| Feature | Description | Reference |

| Reaction Type | β-selective alkylation of vinylpyridines with carbonyls via deoxygenative coupling. | nih.gov |

| Catalyst | Ruthenium-based catalyst. | nih.gov |

| Key Substrates | Vinylpyridines (including this compound), aldehydes, and ketones. | nih.gov |

| Mediator | Hydrazine (N₂H₄). | nih.gov |

| Significance | Effective for challenging substrates lacking conjugation or coordination activation. | nih.gov |

Biocatalysis offers a powerful route for the introduction of trifluoromethyl (–CF₃) groups into organic molecules. While not forming this compound as a product, the study of biocatalytic trifluoromethylation provides insight into the fundamental enzymatic pathways for creating C(sp³)–CF₃ bonds. nih.gov A key development in this area is the use of nonheme iron enzymes, such as hydroxymandelate synthase (AoHMS), to generate trifluoromethyl radicals from hypervalent iodine(III) reagents like Togni reagent II. nih.govchemrxiv.org

The proposed mechanism involves the oxidation of the enzyme's Fe(II) center to Fe(III) upon activation by the Togni reagent, which concurrently generates a CF₃ radical. chemrxiv.org This highly reactive radical can then be directed by the enzyme for various transformations, including enantioselective alkene difunctionalization, such as trifluoromethyl azidation. nih.govchemrxiv.org Researchers have successfully engineered enzyme variants that can accept a range of alkene substrates, producing trifluoromethylated products in good yields (up to 73%) and high enantioselectivity (up to 96:4 e.r.). nih.gov This biocatalytic platform demonstrates the potential for creating complex organofluorine compounds under mild conditions by harnessing the tunable and chiral environment of an enzyme's active site. nih.govchemrxiv.orgnih.gov

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties of molecules like this compound. journaleras.comaps.org This quantum computational approach allows for the detailed study of molecular structure, stability, and reactivity. journaleras.comnih.gov By employing hybrid functionals such as B3LYP or HSEH1PBE combined with appropriate basis sets (e.g., 6–311+G(d,p)), researchers can obtain optimized molecular geometries, including precise bond lengths and angles. journaleras.comjournaleras.com

DFT calculations are instrumental in determining various molecular properties. For instance, they can predict the molecular electronic dipole moment (μ), mean polarizability (α), and first-order hyperpolarizability (β), which are crucial for assessing a molecule's potential in applications like nonlinear optics (NLO). journaleras.comjournaleras.com The method has been successfully applied to various substituted pyridines to understand their electronic structure and predict their behavior in chemical reactions. nih.govjournaleras.comresearchgate.net

DFT calculations provide powerful tools for predicting the reactivity and stability of this compound. The stability can be assessed by calculating bond dissociation energies (BDEs) for key bonds, such as those in the trifluoromethyl group and the vinyl π-bond, under different conditions. The reactivity of the molecule can be understood by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and stability. nih.gov

Furthermore, DFT can be used to model the charge distribution within the molecule. This analysis helps in identifying sites that are susceptible to electrophilic or nucleophilic attack, thereby predicting regioselectivity in reactions. researchgate.net For example, the electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties and, consequently, the reactivity of the pyridine ring.

Modeling reaction pathways is another significant application of DFT in the study of this compound. Computational methods can simulate the energetic profiles of potential reactions, such as electrophilic aromatic substitution on the pyridine ring or oxidation of the vinyl group. By calculating the energies of reactants, transition states, and products, DFT allows for the determination of activation barriers, providing insight into reaction kinetics and thermodynamic favorability. escholarship.org

These models can also incorporate the effects of the surrounding environment, for example, by using a Polarizable Continuum Model (PCM) to simulate solvent effects. This comprehensive approach enables a more accurate depiction of how the molecule will behave in a specific chemical transformation. Molecular dynamics (MD) simulations can further complement DFT calculations by predicting aggregation behavior in solution-phase reactions.

Table 2: Application of DFT Calculations to Trifluoromethyl-Substituted Pyridines

| Application | Method/Parameter | Insights Gained | Reference |

| Geometry Optimization | B3LYP, HSEH1PBE functionals with 6–311+G(d,p) basis set. | Provides accurate bond lengths and angles. | journaleras.com |

| Reactivity Prediction | Frontier Molecular Orbital (HOMO-LUMO) analysis, charge distribution. | Identifies reactive sites and predicts stability. | nih.gov |

| Stability Assessment | Bond Dissociation Energy (BDE) calculations. | Evaluates the strength of chemical bonds under various conditions. | |

| Reaction Modeling | Transition state calculations, Polarizable Continuum Model (PCM). | Elucidates reaction mechanisms and predicts kinetic and thermodynamic outcomes. | escholarship.org |

Density Functional Theory (DFT) Calculations

Solvent Effects Simulations (e.g., Polarizable Continuum Model)

The Polarizable Continuum Model (PCM) is a powerful method in computational chemistry for understanding the influence of a solvent on a solute molecule without the prohibitive computational cost of modeling individual solvent molecules. researchgate.net This model treats the solvent as a continuous, polarizable medium. The free energy of solvation is typically calculated by summing three components: the electrostatic contribution (Ges), the dispersion-repulsion contribution (Gdr), and the energy of cavity formation (Gcav). researchgate.net